molecular formula C17H19N3O B12786175 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- CAS No. 143707-91-9

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl-

Cat. No.: B12786175
CAS No.: 143707-91-9
M. Wt: 281.35 g/mol
InChI Key: VCPHEGVOZZVDIX-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with ethyl, indolylmethylamino, and methyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
  • 2(1H)-Pyridinone, 5-ethyl-3-(indol-2-ylmethyl)amino-
  • 2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-ethyl-

Uniqueness

2(1H)-Pyridinone, 5-ethyl-3-((1H-indol-2-ylmethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

143707-91-9

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

5-ethyl-3-(1H-indol-2-ylmethylamino)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O/c1-3-12-9-16(17(21)19-11(12)2)18-10-14-8-13-6-4-5-7-15(13)20-14/h4-9,18,20H,3,10H2,1-2H3,(H,19,21)

InChI Key

VCPHEGVOZZVDIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=CC3=CC=CC=C3N2)C

Origin of Product

United States

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